Cipepofol
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Overview
Description
HSK-3486 is a synthetic organic compound that acts as a potent and short-acting gamma-aminobutyric acid type A receptor agonist . It is a 2,6-disubstituted phenol derivative and is primarily used as a general anesthetic . The compound has been developed to provide a fast onset and quick recovery, making it a promising candidate for clinical applications in anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
HSK-3486 is synthesized through a series of chemical reactions involving the substitution of phenol derivatives. The synthetic route typically involves the alkylation of phenol with appropriate alkyl halides under controlled conditions. The reaction conditions include the use of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, HSK-3486 is produced in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
HSK-3486 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: HSK-3486 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenol derivatives and their oxidized or reduced forms .
Scientific Research Applications
HSK-3486 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenol derivatives and their reactions.
Industry: Employed in the development of new anesthetic agents and formulations.
Mechanism of Action
HSK-3486 exerts its effects by acting as a positive allosteric regulator and direct agonist of gamma-aminobutyric acid type A receptors . It increases chloride ion influx through these receptors, leading to central nervous system depression and sedation . The compound has a unique structure with a single-configuration R-designation chiral center and a terminal cyclopropyl group, enhancing its pharmacological properties .
Comparison with Similar Compounds
HSK-3486 is often compared to propofol, another widely used general anesthetic. While both compounds act on gamma-aminobutyric acid type A receptors, HSK-3486 has several advantages:
Reduced Injection Pain: HSK-3486 causes significantly less injection pain compared to propofol.
Higher Therapeutic Index: HSK-3486 has a higher therapeutic index, making it safer for clinical use.
Faster Recovery: Patients recover more quickly from anesthesia induced by HSK-3486.
Similar Compounds
Propofol: A widely used general anesthetic with similar mechanisms of action but more side effects.
Etomidate: Another general anesthetic with a different chemical structure but similar clinical applications.
Biological Activity
Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.
This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:
- Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.
- Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:
- Phase I : Rapid distribution with a half-life of 2-10 minutes.
- Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.
- Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .
This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.
Comparative Studies
Several studies have compared this compound to propofol regarding efficacy and safety:
- A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .
- In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .
Case Study 1: Cardiac Surgery
In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .
Case Study 2: Oncological Procedures
A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .
Properties
CAS No. |
1637741-58-2 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
BMEARIQHWSVDBS-SNVBAGLBSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Isomeric SMILES |
C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HSK3486; HSK-3486; HSK 3486. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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